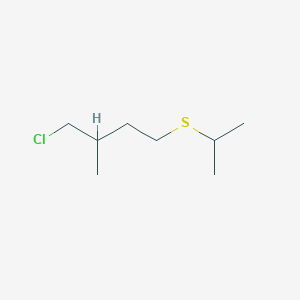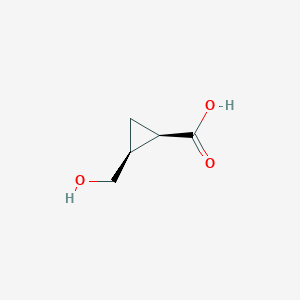
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate alkenes . Another approach involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropanes .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: (1R,2S)-2-(Carboxymethyl)cyclopropane-1-carboxylic acid
Reduction: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
Applications De Recherche Scientifique
Chemistry: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs .
Biology: In biological research, cyclopropane derivatives are studied for their potential as enzyme inhibitors and probes for studying enzyme mechanisms .
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents .
Industry: In the industrial sector, cyclopropane derivatives are used in the development of new materials with unique mechanical and chemical properties .
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both a hydroxymethyl and a carboxylic acid group. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |
Clé InChI |
QAKGVPAQOZSDOZ-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(=O)O)CO |
SMILES canonique |
C1C(C1C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



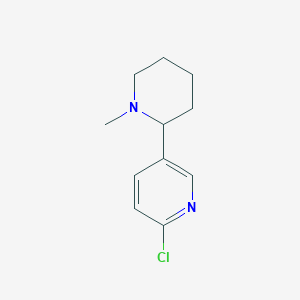
![1-[2-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13202461.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)

![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
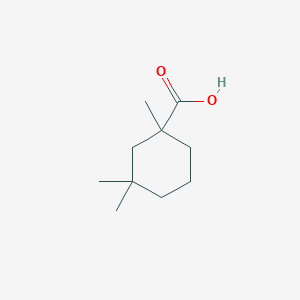
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)

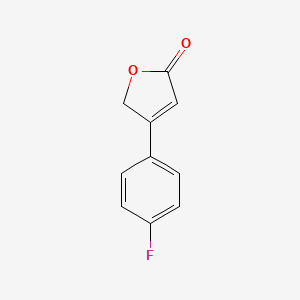
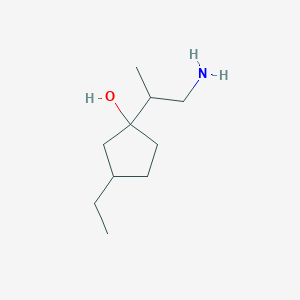

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
